4-Nitrophenyl beta-L-arabinopyranoside

概要

説明

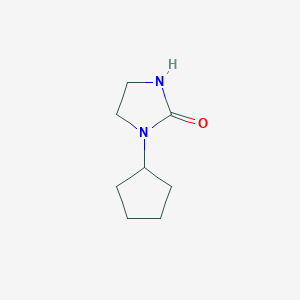

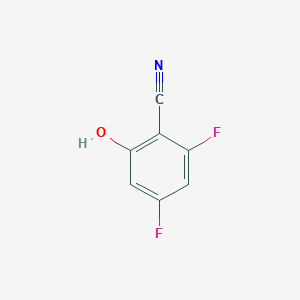

4-Nitrophenyl beta-L-arabinopyranoside is a derivative of arabinopyranose . It has a molecular weight of 271.23 . It is typically stored in a freezer .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.23 . It is typically stored in a freezer .科学的研究の応用

Enzymatic Characterization and Specificity

- Research on arabinoxylan arabinofuranohydrolase isolated from barley malt showed the enzyme's preference and specificity towards substrates like p-nitrophenyl alpha-L-arabinofuranoside but not towards p-nitrophenyl beta-D-xylopyranoside. This enzyme plays a crucial role in breaking down complex polysaccharides in plant cell walls, contributing to our understanding of plant biomass degradation and potential applications in biofuel production (Ferré et al., 2000).

Application in Biochemical Assays

- In another study, bifunctional family 3 glycoside hydrolases from barley were identified to have both alpha-L-arabinofuranosidase and beta-D-xylosidase activities. These enzymes, due to their capability to hydrolyze substrates like 4'-nitrophenyl alpha-L-arabinofuranoside and 4'-nitrophenyl beta-D-xyloside, are crucial for understanding the enzymatic breakdown of plant-derived oligosaccharides and have potential applications in the bioconversion of agricultural residues (Lee et al., 2003).

Substrate Synthesis for Enzymatic Studies

- A study on the synthesis of feruloylated 4-nitrophenyl α-L-arabinofuranosides highlighted the production of specific substrates for the differentiation of feruloyl esterases. This is significant for enzyme characterization and could facilitate the development of enzymatic processes for the modification or synthesis of complex carbohydrates, which have applications in food, pharmaceutical, and bioenergy industries (Mastihubová et al., 2003).

Enzyme Activity in Fermentation Processes

- The identification and partial characterization of glycosidic activities in commercial strains of Oenococcus oeni, utilized for malolactic fermentation in wine, showed detectable activities against substrates like p-nitrophenyl-α-L-arabinopyranoside. This research has implications for the wine industry, particularly in understanding how enzymatic activities can influence wine flavor and aroma profiles during fermentation (Grimaldi et al., 2000).

Plant Cell Wall Degradation Studies

- Characterization of noncellulosomal subunits from Clostridium cellulovorans revealed that specific enzymes cooperate with the cellulosome in plant cell wall degradation. These enzymes, which showed high activity for p-nitrophenyl α-L-arabinofuranoside among other substrates, are essential for understanding the synergistic action of microbial enzymes in biomass decomposition, which is pivotal for biofuel production and bioremediation efforts (Kosugi et al., 2002).

作用機序

Target of Action

4-Nitrophenyl beta-L-arabinopyranoside is primarily targeted towards enzymes such as arabinofuranosidase . These enzymes play a crucial role in the hydrolysis of arabinofuranosides, a type of glycoside, into their constituent sugars and aglycones .

Mode of Action

The compound acts as a substrate for the enzyme arabinofuranosidase . Upon interaction with the enzyme, it undergoes hydrolysis, a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule . This results in the release of 4-nitrophenol and L-arabinopyranose .

Result of Action

The hydrolysis of this compound results in the release of 4-nitrophenol and L-arabinopyranose . The 4-nitrophenol can be measured spectrophotometrically, making this compound useful in enzyme assays . On the other hand, L-arabinopyranose, a type of sugar, can be further metabolized by the cell.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of arabinofuranosidase, the enzyme that hydrolyzes this compound, can be affected by factors such as temperature and pH . Moreover, the compound’s stability may be influenced by storage conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)

![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)